Desvenlafaxine Succinate - 448904-47-0

Desvenlafaxine Succinate

Catalog Number: EVT-254481
CAS Number: 448904-47-0
Molecular Formula: C16H25NO2.C4H6O4
Molecular Weight: 381.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Desvenlafaxine Succinate is the succinate salt monohydrate of O-desmethylvenlafaxine [, ], a synthetic form of the major active metabolite of Venlafaxine []. It is classified as a serotonin-norepinephrine reuptake inhibitor (SNRI) [, , , ]. In scientific research, Desvenlafaxine Succinate serves as a valuable tool for investigating the roles of serotonin and norepinephrine in various physiological and pathological processes, particularly in the central nervous system [].

Molecular Structure Analysis

Desvenlafaxine Succinate exhibits polymorphism, existing in two distinct polytypic forms with different stacking arrangements of otherwise identical 2-D layers []. This phenomenon is relatively uncommon in organic compounds.

Mechanism of Action

Desvenlafaxine Succinate, as an SNRI, exerts its action by inhibiting the reuptake of serotonin and norepinephrine in the synaptic cleft [, , ]. It displays a higher affinity for the serotonin transporter (SERT) compared to the norepinephrine transporter (NET) [, ]. This inhibition increases the extracellular concentrations of these neurotransmitters, thereby enhancing their signaling in the brain.

Physical and Chemical Properties Analysis

Specific data regarding the physical and chemical properties of Desvenlafaxine Succinate was limited in the provided papers. One study reported low protein binding of approximately 30% and that 45% of an oral dose is excreted unchanged in urine [].

Applications

a) Animal Models of Thermoregulatory Dysfunction:

Desvenlafaxine Succinate has been investigated for its potential to alleviate thermoregulatory dysfunction in ovariectomized rodent models, mimicking menopausal symptoms []. Studies showed that it effectively abated the rise in tail-skin temperature induced by naloxone withdrawal in morphine-dependent rats []. This suggests a potential role in addressing vasomotor symptoms associated with menopause.

Research has explored the impact of Desvenlafaxine Succinate on visceral hypersensitivity and gastric motility in animal models [, ]. Findings indicate that while it effectively reduces visceral sensitivity in a rodent model of gastric hyperalgesia, it also delays solid gastric emptying []. This underscores the need for careful consideration when utilizing Desvenlafaxine Succinate in patients with gastric motility disorders.

c) Cerebral Cortex Studies:

Desvenlafaxine Succinate's effects on cerebral cortical thickness in individuals with major depressive disorder have been investigated []. Results suggest that brain cortical thickness may not be a sensitive marker of short-term antidepressant response, except for an observed increase in cortical thickness among non-responders to Desvenlafaxine Succinate treatment [].

d) Drug-Drug Interaction Studies:

Desvenlafaxine Succinate's potential for drug-drug interactions has been extensively studied [, ]. Due to its minimal metabolism via the cytochrome P450 (CYP450) pathway, it exhibits a low potential for pharmacokinetic drug interactions [, ]. This characteristic offers a potential advantage over other SNRIs, minimizing the risk of adverse events associated with drug interactions.

e) Formulation Development:

Significant research has focused on developing extended-release formulations of Desvenlafaxine Succinate to improve its therapeutic profile [, , ]. These formulations aim to achieve sustained drug release, potentially reducing side effects associated with immediate-release formulations and enhancing patient compliance.

Venlafaxine Hydrochloride

    O-Desmethylvenlafaxine

    • Relevance: Desvenlafaxine succinate is the succinate salt monohydrate of O-desmethylvenlafaxine [, ]. Desvenlafaxine succinate is essentially O-desmethylvenlafaxine formulated as a more stable and soluble salt for pharmaceutical use [, ].

    Desvenlafaxine N-oxide

    • Compound Description: Desvenlafaxine N-oxide is a degradation product of desvenlafaxine succinate formed under oxidative stress conditions [].
    • Relevance: The formation of desvenlafaxine N-oxide is a significant degradation pathway for desvenlafaxine succinate, particularly under oxidative conditions []. This degradation pathway highlights the importance of stability testing and appropriate storage conditions for desvenlafaxine succinate formulations.

    N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-2-pyridinylcyclohexanecarboxamide maleate salt (WAY-100635)

    • Relevance: WAY-100635 was used in a preclinical study with desvenlafaxine succinate to investigate the involvement of 5-HT1A receptors in desvenlafaxine's antidepressant-like effects in rats []. The study found that WAY-100635 did not block the effects of desvenlafaxine succinate, suggesting that the antidepressant effects of desvenlafaxine succinate may not be primarily mediated by 5-HT1A receptor antagonism [].

    Ketanserin

    • Relevance: Ketanserin was used in a study to examine if the analgesic effects of desvenlafaxine succinate were mediated by 5-HT2A receptors []. The study found that ketanserin did not block the pain-reducing effects of desvenlafaxine succinate in a rodent model of visceral hypersensitivity, suggesting that these effects are not primarily mediated by 5-HT2A receptor antagonism [].

    Rac-(1-[1-(3-chloro-phenyl)-2-(4-methylpiperazin-1-yl)-ethyl]cyclohexanol (WY-46824)

    • Compound Description: WY-46824 is a desvenlafaxine analog and a norepinephrine transporter (NET) antagonist [].
    • Relevance: This compound was used alongside desvenlafaxine succinate in a study investigating binding sites on the human norepinephrine transporter []. The study demonstrated that, similar to desvenlafaxine succinate, WY-46824 exhibited reduced potency at hNET sites labeled by [3H]nisoxetine compared to other hNET antagonists. This suggests shared binding characteristics and potential similarities in their pharmacological profiles related to NET inhibition [].

    7. Nisoxetine * Compound Description: Nisoxetine is a selective norepinephrine reuptake inhibitor (NRI) primarily used in research to study norepinephrine transporters and their role in various neurological and psychiatric disorders []. * Relevance: [3H]Nisoxetine was used as a radioligand in binding studies to investigate the interactions of desvenlafaxine succinate and related compounds with the human norepinephrine transporter (hNET) []. These studies helped elucidate the binding characteristics and selectivity of desvenlafaxine succinate at hNET [].

    Mazindol

    • Relevance: Mazindol is a norepinephrine transporter (NET) antagonist. It was used as a comparator compound in binding studies to characterize the interactions of desvenlafaxine succinate with hNET [].
    • Compound Description: RTI-55 is a cocaine analog and a potent dopamine transporter (DAT) and norepinephrine transporter (NET) inhibitor. It is primarily used in research to study the mechanisms of action of cocaine and other psychostimulants [].
    • Relevance: RTI-55 is a norepinephrine transporter (NET) antagonist and was included in the study to compare its binding profile with desvenlafaxine succinate []. The study found differences in how RTI-55, desvenlafaxine succinate, and other NET antagonists interact with the NET binding sites, suggesting potential variations in their pharmacological effects [].

    Properties

    CAS Number

    448904-47-0

    Product Name

    Desvenlafaxine Succinate

    IUPAC Name

    butanedioic acid;4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol

    Molecular Formula

    C16H25NO2.C4H6O4

    Molecular Weight

    381.5 g/mol

    InChI

    InChI=1S/C16H25NO2.C4H6O4/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16;5-3(6)1-2-4(7)8/h6-9,15,18-19H,3-5,10-12H2,1-2H3;1-2H2,(H,5,6)(H,7,8)

    InChI Key

    ORUUBRMVQCKYHB-UHFFFAOYSA-N

    SMILES

    CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O.C(CC(=O)O)C(=O)O

    Synonyms

    2-(1-hydroxycyclohexyl)-2-((4-hydroxyphenyl)ethyl)dimethylammonium 3-carboxypropanoate monohydrate
    4-(2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl)phenol
    45,233, WY
    45233, WY
    desvenlafaxine
    desvenlafaxine succinate
    Monohydrate, O-desmethylvenlafaxine Succinate
    O desmethylvenlafaxine
    O desmethylvenlafaxine Succinate
    O desmethylvenlafaxine Succinate Monohydrate
    O-desmethylvenlafaxine
    O-desmethylvenlafaxine Succinate
    O-desmethylvenlafaxine Succinate Monohydrate
    Pristiq
    Succinate Monohydrate, O-desmethylvenlafaxine
    Succinate, Desvenlafaxine
    Succinate, O-desmethylvenlafaxine
    WY 45,233
    WY 45233
    WY-45,233
    WY-45233
    WY45,233
    WY45233

    Canonical SMILES

    CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O.C(CC(=O)O)C(=O)O

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.